6-Methylheptanol-d7

Description

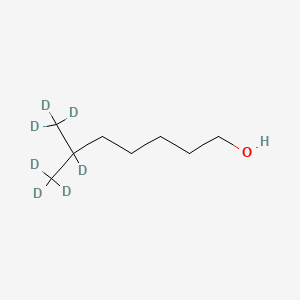

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Deuterated Alcohols: the Case of 6 Methylheptanol D7

Methodologies for Deuterium (B1214612) Incorporation in Branched Chain Alcohols

The synthesis of deuterated branched-chain alcohols like 6-methylheptanol can be approached through several methodologies, primarily involving catalytic hydrogen-deuterium (H/D) exchange reactions or the reduction of a corresponding deuterated precursor. The use of deuterium oxide (D₂O) as a readily available and inexpensive deuterium source is a common feature in many modern synthetic protocols. researchgate.netnih.govresearchgate.net

One of the most prominent strategies is the catalytic deuteration of alcohols . This approach often utilizes transition metal catalysts to facilitate the exchange of hydrogen atoms for deuterium. Ruthenium-based catalysts, for instance, have demonstrated high efficacy. In a typical setup, a ruthenium on carbon (Ru/C) catalyst can be used in the presence of D₂O and hydrogen gas to achieve deuteration of primary and secondary alcohols, including branched structures. researchgate.net The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a powerful concept in this context. acs.org A catalyst temporarily "borrows" hydrogen from the alcohol, forming a metal-hydride and an aldehyde intermediate. This intermediate can then undergo deuteration, and subsequent reduction by the metal-deuteride regenerates the deuterated alcohol. researchgate.netacs.org

Another effective class of catalysts includes iridium, manganese, and iron pincer complexes. nih.govresearchgate.netacs.org These homogeneous catalysts offer high selectivity for the deuteration of alcohols using D₂O as the deuterium source. researchgate.netthieme-connect.com For instance, iridium(III)-bipyridonate catalysts have been shown to selectively deuterate the α-position of primary alcohols. nih.gov The choice of metal can influence the regioselectivity of deuteration, with iron catalysts often favoring α-deuteration, while manganese catalysts can lead to deuteration at both the α- and β-positions. acs.org

Reductive deuteration of a suitable carbonyl precursor, such as 6-methylheptanal (B128093), offers an alternative route. This can be achieved using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). sci-hub.se However, these reagents can be expensive. A more cost-effective approach involves catalytic transfer hydrogenation using a deuterium source like D₂O. Biocatalytic methods, employing enzymes such as ketone and alkene reductases, are also emerging as powerful tools for asymmetric reductive deuteration, offering high chemo-, enantio-, and isotopic selectivity. chemrxiv.org

A plausible synthetic route to 6-Methylheptanol-d7 could involve the reductive amination of 6-methylheptanal to form a deuterated amine, which could then be converted to the alcohol, although this is a more indirect approach. A more direct synthesis would start from a deuterated precursor, for example, using d6-acetone in a multi-step synthesis. researchgate.net

| Methodology | Catalyst/Reagent | Deuterium Source | Key Features |

| Catalytic H/D Exchange | Ru/C, Ir-pincer complexes, Mn/Fe-pincer complexes | D₂O | Direct deuteration of the alcohol. Regioselectivity can be controlled by catalyst choice. researchgate.netresearchgate.net |

| Reductive Deuteration | NaBD₄, LiAlD₄ | Deuterated Reagent | Reduction of a carbonyl precursor (e.g., 6-methylheptanal). sci-hub.se |

| Catalytic Transfer Hydrogenation | Rhodium complexes | D₂O | Involves a transient aldehyde intermediate. nih.gov |

| Biocatalysis | Ketone/Alkene Reductases | D₂O | High enantioselectivity and isotopic selectivity. chemrxiv.org |

Isotopic Purity and Regiospecificity in this compound Synthesis

Achieving high isotopic purity and controlling the specific sites of deuterium incorporation (regiospecificity) are critical aspects of synthesizing deuterated compounds. For this compound, the goal is to replace seven specific hydrogen atoms with deuterium.

The regiospecificity of deuteration in branched-chain alcohols is highly dependent on the chosen catalytic system. As mentioned, iron-pincer catalysts can selectively deuterate the α-position (the carbon bearing the hydroxyl group), while manganese-pincer catalysts can deuterate both the α- and β-positions. researchgate.netacs.org For 6-methylheptanol, this would correspond to deuteration at the C1 and potentially the C2 and C6 positions. Iridium-catalyzed reactions also show high selectivity for the α-position in primary alcohols. nih.gov The mechanism often involves the formation of an aldehyde or ketone intermediate through dehydrogenation, which then undergoes deuteration before being reduced back to the alcohol. nih.govnih.gov

The isotopic purity , or the percentage of deuterium incorporation at the target positions, is a key measure of the success of the synthesis. Modern catalytic methods often achieve very high levels of deuterium incorporation, frequently exceeding 95%. researchgate.netnih.gov The isotopic purity is typically determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.neteuropa.eugoogle.comresearchgate.net

| Catalytic System | Typical Regioselectivity for Primary Alcohols | Reported Deuterium Incorporation | Analytical Method for Purity |

| Ir(III)-bipyridonate | α-selective | >97% | NMR, MS nih.gov |

| Fe-pincer complex | α-selective | High | NMR researchgate.netacs.org |

| Mn-pincer complex | α- and β-selective | High | NMR researchgate.netacs.org |

| Ru/C | α- and β-selective | >93% | NMR, MS researchgate.net |

Advancements in Scalable Production of this compound for Research Applications

The ability to produce deuterated compounds like this compound on a larger scale is crucial for their use as internal standards in analytical chemistry, in metabolic studies, and for other research applications that may require gram quantities. thieme-connect.comresearchgate.net Several factors contribute to the scalability of a synthetic method.

The use of inexpensive and readily available starting materials and reagents is paramount. Methods that utilize D₂O as the deuterium source are generally more scalable than those requiring expensive deuterated reagents like NaBD₄. researchgate.netresearchgate.net Catalytic methods are also advantageous as only a small amount of the catalyst is needed to produce a large amount of product.

Flow chemistry is an emerging technology that offers significant advantages for the scalable and safe synthesis of isotopically labeled compounds. adesisinc.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. adesisinc.com

The development of robust and highly active catalysts is another key factor. Catalysts that can be easily separated from the reaction mixture and potentially recycled, such as heterogeneous catalysts like Ru/C, are beneficial for large-scale production. researchgate.net For homogeneous catalysts, methods for their recovery and reuse are an active area of research.

The synthesis of isotopically labeled standards often requires a flexible and robust synthetic scheme that can be easily adapted for larger scales. thieme-connect.com This includes minimizing the number of synthetic steps and purification procedures. Custom synthesis services play a significant role in providing access to such specialized labeled compounds for research purposes. criver.com

| Factor | Advancement | Impact on Scalability |

| Reagent Cost | Use of D₂O as deuterium source | Reduces overall cost compared to deuterated reagents. researchgate.netresearchgate.net |

| Process Technology | Flow chemistry | Enables better control, higher yields, and improved safety. adesisinc.com |

| Catalyst Efficiency | Development of highly active and recyclable catalysts | Reduces catalyst loading and waste, improving process economy. researchgate.net |

| Synthetic Route | Streamlined, high-yielding synthetic schemes | Minimizes steps and simplifies purification, making the process more efficient. thieme-connect.com |

Advanced Analytical Methodologies Utilizing 6 Methylheptanol D7

Role of 6-Methylheptanol-d7 as a Stable Isotope Internal Standard in Mass Spectrometry

In mass spectrometry (MS), an analytical technique that measures the mass-to-charge ratio of ions, internal standards (IS) are essential for accurate quantification. scioninstruments.com They are compounds added in a known quantity to samples to correct for variations that can occur during analysis. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative mass spectrometry. cerilliant.comnih.gov A SIL-IS is a form of an analyte where one or more atoms have been replaced by a heavier isotope, in this case, deuterium (B1214612) replacing hydrogen. Because they are chemically almost identical to their non-labeled counterparts (the analyte), they exhibit very similar behavior during sample preparation, chromatography, and ionization. wuxiapptec.com This similarity allows them to effectively compensate for variations in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise results. wuxiapptec.comcerilliant.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. leeder-analytical.commdpi.com In this field, this compound is an ideal internal standard for the quantification of its non-deuterated analog, 6-methylheptanol, and other structurally related volatile organic compounds (VOCs). nih.gov

When analyzing complex biological or environmental samples, LC-MS/MS methods are often developed to detect and quantify numerous compounds simultaneously. nih.gov For instance, in the analysis of volatile metabolites in breath for disease screening, a robust LC-MS/MS method is crucial. mdpi.com An internal standard like this compound would be added to both calibration standards and unknown samples. The instrument measures the response ratio of the analyte to the internal standard. Since the SIL-IS is affected by procedural variations in the same way as the analyte, this ratio remains constant, enabling precise quantification even at very low concentrations. wuxiapptec.com The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. mdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs). doria.finih.govmatec-conferences.orgmeasurlabs.com In this technique, this compound is particularly valuable as an internal standard for quantifying off-flavor compounds in food and beverages, or for monitoring environmental pollutants. bio-conferences.orgoup.com

A common application is in Stable Isotope Dilution Analysis (SIDA), where a deuterated standard is used to quantify its corresponding native compound. bio-conferences.orgnih.gov For example, in the wine industry, SIDA is used to measure trace levels of compounds like 2,4,6-trichloroanisole (B165457) (TCA), which causes "cork taint". nih.govoiv.inthpst.czmdpi.com While TCA-d5 is the direct internal standard for TCA, a study analyzing a range of sulfide (B99878) off-flavors in wine utilized a suite of in-house synthesized deuterated internal standards to ensure accurate quantification via a SIDA approach with GC analysis. bio-conferences.org The principle remains the same: this compound would be used to quantify 6-methylheptanol or similar alcohols, which can be important flavor or aroma components. nih.govresearchgate.net The GC separates the volatile compounds, and the MS detects and quantifies them based on their unique mass spectra and retention times. doria.fi Using a deuterated standard like this compound allows for precise quantification even when co-eluting matrix components might interfere with the analysis. nih.gov

A typical GC-MS method for analyzing VOCs involves a capillary column, such as one with a non-polar stationary phase (e.g., dimethylpolysiloxane), to separate compounds based on boiling point and polarity. bio-conferences.orgnoaa.gov

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting |

|---|---|

| Technique | Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar) mdpi.com |

| Injector | Splitless mode, 260 °C mdpi.com |

| Oven Program | Initial 50°C (2 min), ramp 25°C/min to 130°C, ramp 5°C/min to 200°C (hold 5 min) mdpi.com |

| Carrier Gas | Helium |

| MS Detection | Mass spectrometry with specific ion monitoring mdpi.com |

| Internal Standard | Appropriate deuterated standard (e.g., this compound for 6-methylheptanol) |

This table represents typical parameters and may be adjusted based on the specific application.

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides extremely high mass accuracy and resolution. leeder-analytical.comnih.gov This allows for the confident identification of unknown compounds and the separation of analytes from interferences with very similar masses. leeder-analytical.com

In HRMS-based metabolomics or environmental screening, this compound serves as a reliable internal standard. Its precise, known mass allows for verification of the instrument's mass accuracy during an analytical run. When quantifying an analyte like 6-methylheptanol, the high resolution of the instrument can easily distinguish the mass difference between the analyte and the deuterated standard, preventing any signal overlap. This is crucial for untargeted analyses where numerous compounds are detected and potentially identified based on their exact mass. nih.gov For example, a study on plant apocarotenoids used UHPLC-Q-Orbitrap-MS to identify and quantify a wide range of volatile and non-volatile compounds in a single run, relying on synthetic standards for confirmation. nih.gov The use of a SIL-IS like this compound in such a workflow would ensure the quantitative accuracy of the results.

A significant challenge in mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, soil, food) interfere with the ionization of the target analyte, causing signal suppression or enhancement. scioninstruments.comwuxiapptec.com This can lead to inaccurate quantification. Stable isotope-labeled internal standards like this compound are the most effective tools to combat matrix effects. wuxiapptec.com Because the SIL-IS and the analyte co-elute and have nearly identical physicochemical properties, they experience the same degree of ionization suppression or enhancement. wuxiapptec.comnih.gov By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by the matrix effect is normalized, ensuring the accuracy of the final result. wuxiapptec.com

Another potential issue is isotope exchange, where a deuterium atom on the standard could theoretically exchange with a hydrogen atom from the sample or solvent. However, the deuterium atoms in this compound are bonded to carbon atoms. These C-D bonds are highly stable under typical analytical conditions used in LC-MS and GC-MS, making the risk of back-exchange negligible and ensuring the integrity of the standard throughout the analytical process.

High-Resolution Mass Spectrometry (HRMS) Applications

Chromatographic Method Development and Optimization with this compound

The development of a robust chromatographic method is fundamental to achieving reliable analytical results. thermofisher.com The goal is to achieve good separation (resolution) between the analyte of interest and other components in the sample in a reasonable amount of time. researchgate.netijsrtjournal.com The internal standard, this compound, plays a role in this process as its chromatographic behavior should ideally mirror that of the analyte, 6-methylheptanol.

Both HPLC and UPLC are powerful separation techniques used extensively in analytical chemistry. ijsrtjournal.comlcms.cz UPLC is a more recent innovation that uses columns with smaller particles (<2 µm), which provides significantly faster analysis times and higher resolution compared to traditional HPLC. researchgate.netijsrtjournal.com

When developing an HPLC or UPLC method for quantifying 6-methylheptanol using this compound as the internal standard, several parameters must be optimized. thermofisher.com The key is to find conditions where both the analyte and the internal standard are well-retained, show good peak shape, and are separated from matrix interferences.

Table 2: Typical HPLC/UPLC Parameters for Method Development

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 or other reversed-phase, 3-5 µm particle size, e.g., 4.6 x 150 mm | C18 or other reversed-phase, <2 µm particle size, e.g., 2.1 x 50 mm researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min | 0.3 - 0.8 mL/min |

| Injection Volume | 5 - 20 µL | 1 - 5 µL researchgate.net |

| Gradient | Optimized gradient from low to high %B to elute compounds of interest | Scaled and optimized gradient, typically much shorter than HPLC lcms.cz |

| Column Temp. | 25 - 40 °C | 30 - 60 °C |

| System Pressure | < 6,000 psi | Up to 15,000 psi researchgate.netijsrtjournal.com |

This table provides a general comparison; specific parameters are highly method-dependent.

During method development, a scouting phase often involves testing different columns and mobile phase combinations. thermofisher.com Since 6-methylheptanol is a relatively non-polar alcohol, a reversed-phase column (like a C18) is a common starting point. A gradient elution, where the percentage of the organic mobile phase (e.g., acetonitrile) is increased over time, is typically used to separate compounds with a range of polarities. lcms.cz The chromatographic conditions are optimized to ensure that this compound co-elutes with or elutes very close to the non-labeled 6-methylheptanol, which is the ideal scenario for an internal standard to effectively compensate for any run-to-run variations in retention time or peak shape. cerilliant.com

Gas Chromatography (GC) Column Selection and Separation Principles

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. The separation of components in a mixture is governed by their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The selection of the appropriate GC column is the most critical factor in achieving a successful separation.

The primary principle guiding column selection is "like dissolves like," which pertains to the polarity of the analyte and the stationary phase. scholaris.cawaters.com this compound, due to its hydroxyl (-OH) group, is a polar molecule. Therefore, a stationary phase with a similar polarity is required for effective retention and separation. Non-polar columns, typically composed of polydimethylsiloxane, interact with analytes mainly through van der Waals forces and are best suited for non-polar compounds like alkanes. scholaris.cawaters.com For a polar alcohol such as this compound, a polar stationary phase is the recommended choice.

These polar columns are coated with materials that can engage in stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with polar analytes. The most common and effective stationary phases for alcohol analysis are those based on polyethylene (B3416737) glycol (PEG), often referred to by the trade name "WAX" (e.g., DB-WAX, Carbowax 20M). These phases provide excellent peak shape and resolution for alcohols. Another option includes mid- to high-polarity columns containing cyanopropyl functional groups, which offer a different selectivity based on dipole interactions. chromatographyonline.com

The separation principle relies on the fact that as the sample is carried through the column by an inert gas (e.g., helium or hydrogen), analytes that have stronger interactions with the stationary phase will be retained longer, resulting in a later elution time. researchgate.net This differential retention allows for the separation of this compound from impurities, starting materials, or other components in a complex mixture. The choice of column dimensions (length, internal diameter, and film thickness) also plays a crucial role in optimizing resolution and analysis time. scholaris.ca

Table 1: Recommended GC Column Stationary Phases for this compound Analysis

| Stationary Phase Type | Polarity | Primary Interaction Mechanism | Suitability for this compound |

| Polyethylene Glycol (WAX) | Polar | Hydrogen Bonding | High: Industry standard for alcohol analysis, provides excellent peak shape. |

| 50% Cyanopropylphenyl | Intermediate-Polar | Dipole-Dipole, π-π Interactions | Good: Offers alternative selectivity compared to WAX phases. |

| 100% Polydimethylsiloxane | Non-Polar | Dispersive (van der Waals) | Low: Poor retention and peak shape expected for polar alcohols. |

Convergence Chromatography (CC) Applications for this compound Analysis

Convergence Chromatography (CC), a modern form of Supercritical Fluid Chromatography (SFC), presents a powerful alternative for the analysis of polar and thermally labile compounds. waters.comwikipedia.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com Because the properties of a supercritical fluid are intermediate between a liquid and a gas, CC is sometimes referred to as convergence chromatography. wikipedia.org

While specific published applications for this compound are not widespread, the principles of CC make it highly suitable for its analysis. Supercritical CO₂ itself is non-polar, similar in polarity to heptane. To analyze polar compounds like this compound, the polarity of the mobile phase must be increased. This is achieved by adding a polar organic solvent, known as a co-solvent or modifier, to the CO₂. chromatographyonline.com Simple alcohols such as methanol or ethanol (B145695) are the most common and effective co-solvents for this purpose. nih.gov

The addition of an alcohol co-solvent changes the polarity and solvation power of the mobile phase, enabling the elution and separation of polar compounds. researchgate.net For this compound, a gradient elution where the percentage of the methanol co-solvent is increased over time would effectively move the compound through a polar stationary phase. The low viscosity of the supercritical fluid mobile phase allows for faster flow rates and quicker analyses compared to traditional High-Performance Liquid Chromatography (HPLC), without generating high backpressures. chromatographyonline.com This makes CC a rapid, efficient, and "green" analytical technique, as it reduces the consumption of organic solvents. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of deuterium-labeled compounds like this compound. wikipedia.org The substitution of a proton (¹H) with its isotope, deuterium (²H or D), results in a nucleus with fundamentally different magnetic properties. While the ¹H nucleus has a spin quantum number of ½, the ²H nucleus has a spin of 1. teledynelabs.com This difference is exploited to provide detailed structural and quantitative information.

In ¹H NMR spectroscopy, deuterium is "silent" at the proton resonance frequency. mdpi.com This means that the deuterium atoms in this compound will not produce signals in the ¹H NMR spectrum. This property is highly advantageous, as it simplifies the spectrum and allows for unambiguous confirmation of the site of deuteration by observing the disappearance of the corresponding proton signals. shimadzu.com

Conversely, deuterium NMR (²H NMR) is a technique that directly observes the deuterium nuclei. It allows for the verification of successful isotopic labeling and can provide information about the specific positions and number of deuterium atoms in the molecule. teledynelabs.com Therefore, the combination of ¹H and ²H NMR provides a complete picture of the isotopic labeling and molecular structure.

Structural Elucidation and Purity Assessment of this compound via ²H NMR and ¹H NMR

The combined use of proton (¹H) and deuterium (²H) NMR spectroscopy provides a robust method for the complete structural elucidation and purity assessment of this compound.

²H NMR for Labeling Confirmation and Purity: For compounds with high levels of deuterium enrichment (>98 atom %), conventional ¹H NMR becomes less informative for the labeled sites due to the very weak residual proton signals. In these cases, ²H NMR (D-NMR) is an exceptionally powerful alternative. teledynelabs.com A ²H NMR experiment directly detects the signals from the deuterium atoms. This provides unambiguous proof of successful deuteration. teledynelabs.com The spectrum will show peaks corresponding to the different chemical environments of the deuterium atoms on the heptanol (B41253) chain. The relative integration of these peaks can be used to confirm the distribution of the deuterium labels across the molecule. Furthermore, because non-deuterated solvents can be used, the resulting spectrum is clean and free from interfering solvent signals, making it ideal for purity assessment. teledynelabs.com

Table 2: Hypothetical NMR Data for Structural Elucidation of this compound

| Analysis Type | Expected Observation | Information Gained |

| ¹H NMR | Signals present for -CH₃, -CH, and -OH protons. Absence of signals for the C1-C5 methylene (B1212753) groups. | Confirms the non-deuterated parts of the molecular structure and verifies the location of isotopic labeling by signal disappearance. |

| ²H NMR | Signals present for deuterium atoms at positions C1, C2, C3, C4, and C5. | Directly confirms the presence and specific locations of deuterium atoms. Allows for assessment of isotopic purity. |

Dynamic Studies and Isotopic Distribution Mapping in Complex Systems

Deuterium-labeled compounds such as this compound are invaluable tools for dynamic studies and for mapping the distribution of molecules within complex systems. The key principle is that replacing hydrogen with deuterium creates a "heavy" version of the molecule that is chemically almost identical to its natural counterpart but physically distinguishable by mass-sensitive or nucleus-specific analytical techniques. nih.gov

Use as a Tracer or Internal Standard: In dynamic studies, this compound can be introduced into a biological or chemical system as a tracer. For example, in metabolic research, its uptake, transport, and transformation can be followed over time. Because it behaves like the unlabeled 6-methylheptanol, it follows the same biochemical pathways. However, its increased mass allows it to be clearly distinguished from the endogenous, unlabeled compound by mass spectrometry (MS). This allows researchers to track the fate of the administered compound without interference from the naturally present pool.

Isotopic Distribution Mapping: When coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the isotopic signature of this compound can be precisely monitored. Mass spectrometry separates ions based on their mass-to-charge ratio. The deuterated compound will appear at a higher mass than its unlabeled analog, making it easy to detect and quantify even in trace amounts within a complex matrix like plasma or tissue extract. By analyzing samples at different time points, a map of the compound's distribution and the emergence of any deuterated metabolites can be created. This approach can involve sophisticated data analysis, such as using dynamic programming to identify isotopic distributions within a mass spectrum, which significantly improves the sensitivity of detection. thegoodscentscompany.com

NMR spectroscopy can also be used for dynamic studies, for instance, by monitoring the changes in the ²H NMR spectrum of a reaction mixture over time to understand reaction kinetics and mechanisms.

Research Applications of 6 Methylheptanol D7 in Complex Systems

Metabolomics Studies Leveraging 6-Methylheptanol-d7 as an Internal Standard

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, relies on precise and accurate quantification to understand metabolic responses to stimuli or disease. sigmaaldrich.cnnovogene.com Internal standards are crucial for achieving reliable results by correcting for variations that can occur during sample preparation and analysis. scioninstruments.comiroatech.com Deuterated compounds like this compound are ideal internal standards, especially in mass spectrometry-based methods, because they are chemically similar to the analytes of interest but have a different mass, allowing them to be distinguished. sigmaaldrich.cnscioninstruments.com

Targeted Metabolomics for Quantitative Assessment of Specific Pathways

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, often those involved in a specific biochemical pathway. novogene.comfrontiersin.org This approach offers high sensitivity and allows for the absolute quantification of metabolites when appropriate standards are used. frontiersin.org The use of a deuterated internal standard, such as this compound, is a common and effective technique in quantitative analysis using methods like gas chromatography-mass spectrometry (GC-MS). scioninstruments.comnih.gov

By adding a known amount of this compound to samples at an early stage of preparation, variations arising from the experimental process can be accounted for. scioninstruments.com The concentration of the target analytes is then determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This normalization helps to minimize both random and systematic errors, thereby improving the precision of the results. scioninstruments.com

Table 1: Key Features of Targeted Metabolomics with this compound

| Feature | Description |

|---|---|

| Analyte Focus | Predefined groups of chemically characterized and biochemically annotated metabolites. nih.gov |

| Quantification | Enables absolute quantification with the use of standards. frontiersin.org |

| Sensitivity | High sensitivity for detecting low-abundance metabolites. novogene.com |

| Internal Standard Role | Corrects for variability in sample preparation and analysis, improving accuracy and precision. scioninstruments.comnih.gov |

| Instrumentation | Commonly used with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.cn |

Untargeted Metabolomics for Broad Metabolic Profiling and Novel Biomarker Discovery

In contrast to targeted approaches, untargeted metabolomics aims to comprehensively analyze all measurable metabolites in a sample, including those that are chemically unknown. sigmaaldrich.cncreative-proteomics.com This global profiling approach is particularly powerful for discovering novel biomarkers and gaining a broader understanding of metabolic changes associated with disease states or environmental exposures. frontiersin.orgcreative-proteomics.commdpi.com

Table 2: Applications of Untargeted Metabolomics in Biomarker Discovery

| Research Area | Key Findings |

|---|---|

| Cancer Research | Identification of unique metabolic signatures associated with different cancers, aiding in early diagnosis and prognosis. creative-proteomics.commdpi.com |

| Metabolic Disorders | Discovery of biomarkers, such as branched-chain amino acids, for conditions like insulin (B600854) resistance and type 2 diabetes. creative-proteomics.com |

| Inflammatory Diseases | Elucidation of key metabolic pathways involved in inflammation, such as arachidonic acid metabolism. creative-proteomics.com |

Integration of this compound in Multi-Omics Approaches

The complexity of biological systems often requires the integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding. ufz.deresearchgate.net This multi-omics approach can reveal connections and regulatory networks that are not apparent from a single data type alone. plos.orgfrontiersin.org

In this context, the metabolomics data, for which this compound can serve as an internal standard, provides a functional readout of the cellular state. By combining high-quality metabolomic data with information from other omics layers, researchers can build more comprehensive models of biological processes and disease pathogenesis. plos.orgnih.gov For example, integrating metabolomics with transcriptomics can link changes in gene expression to alterations in metabolic pathways. ufz.de Pathway-based integration methods are often employed to analyze and interpret these complex multi-omics datasets. ufz.deplos.org

Mechanistic Investigations and Biochemical Pathway Elucidation using this compound

Beyond its role as an internal standard, the isotopic label in this compound allows it to be used as a tracer in studies aimed at understanding the detailed workings of biochemical reactions and pathways.

Tracing Carbon Flow and Deuterium (B1214612) Incorporation in Biological Systems

Isotopically labeled compounds are invaluable for metabolic flux analysis, which aims to quantify the flow of atoms through metabolic pathways. By introducing a deuterated substrate like this compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites. This provides direct evidence of pathway activity and can help to elucidate the sequence of reactions.

The use of stable isotopes like deuterium avoids the safety concerns associated with radioactive isotopes. The pattern of deuterium labeling in different metabolites can reveal information about the relative contributions of different pathways to the production of a particular compound.

Enzyme Kinetics and Reaction Mechanism Studies

The study of enzyme kinetics provides insights into the rates of enzyme-catalyzed reactions and the factors that influence them. pressbooks.pubdu.ac.in Isotope effects, which are changes in the reaction rate that occur when an atom in the reactant is replaced with one of its heavier isotopes, are a powerful tool for investigating enzyme mechanisms. taylorfrancis.com

By comparing the kinetics of a reaction with the normal, non-deuterated 6-methylheptanol to the reaction with this compound, researchers can determine the kinetic isotope effect (KIE). The magnitude of the KIE can provide information about the rate-limiting step of the reaction and the structure of the transition state. taylorfrancis.comchemistrydocs.com This information is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity. researchgate.netub.ac.id

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-methylheptanol |

| D-erythro-sphingosine |

| Oleoyl-carnitine |

| D7-proline |

| 15N-isoleucine |

| D3-alanine |

| 13C3-vitamin B1 |

| Valine |

| Taurine |

| Tyrosine |

| Arachidonic acid |

| Branched-chain amino acids |

Applications in Microbiological and Plant Biochemical Pathways

Deuterated standards, such as this compound, are instrumental in elucidating complex biochemical pathways in microorganisms and plants. While direct studies detailing the metabolic fate of this compound are specific and often proprietary, its application follows the established principles of using isotopically labeled compounds as tracers. In metabolomics, stable isotope labeling is a powerful technique for tracking the flow of atoms through metabolic networks. researchgate.net

In microbiological research, organisms like Bacillus subtilis are known to produce a variety of volatile organic compounds (VOCs), including the non-deuterated parent compound, 6-methyl-2-heptanone. nih.gov To study the biosynthetic pathway of such compounds, researchers can introduce labeled precursors. While not a direct precursor, a deuterated analog like this compound could be used in control experiments to understand non-specific enzymatic transformations or degradation pathways within the microbial environment. For instance, studies on fermentation processes, such as in kombucha, utilize metabolomics to understand the generation of various flavor and aroma compounds. researchgate.netnih.gov The introduction of a deuterated standard helps in the precise quantification of specific target analytes amidst a complex mixture of microbially produced metabolites. researchgate.netnih.gov

In plant biochemistry, VOCs play crucial roles in signaling and defense. The non-deuterated form, 6-methyl-1-heptanol, has been identified in various plants. nih.gov To study its biosynthesis or catabolism, plant tissues could be supplemented with this compound. By using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can distinguish between the endogenous, non-deuterated compound and the externally supplied, deuterated standard. This allows for the accurate measurement of metabolic turnover rates and the identification of downstream metabolites that retain the deuterium label, thereby mapping out the biochemical pathway.

Environmental Analytical Chemistry with this compound

The robustness and reliability of environmental analyses for volatile organic compounds (VOCs) heavily depend on the use of appropriate internal standards. epa.gov this compound, due to its structural similarity to many environmental contaminants and its distinct mass spectrum, serves as an excellent internal standard for these applications.

Trace Analysis of Volatile Organic Compounds in Environmental Matrices

The principle of using an internal standard is to have a compound that behaves similarly to the analytes of interest but can be distinguished by the detector. epa.gov Being a deuterated analog of a C8 alcohol, this compound has physicochemical properties (e.g., volatility, solubility) comparable to many common VOCs, such as those found in gasoline or industrial emissions. nih.govacs.org However, its mass-to-charge ratio (m/z) in a mass spectrometer will be 7 units higher than its non-deuterated counterpart, allowing for its clear identification and quantification, separate from the target analytes. scbt.com This is crucial for achieving accurate and precise measurements, especially at the low concentrations often encountered in environmental samples. mdpi.com

Table 1: Application of Deuterated Standards in VOC Analysis

| Analytical Technique | Purpose of Deuterated Standard | Common Matrices | Key Advantage |

|---|---|---|---|

| Purge and Trap GC-MS | Internal Standard for Quantification | Water, Soil | Corrects for analyte loss during extraction and concentration. epa.govthermofisher.com |

| Headspace GC-MS | Internal Standard for Quantification | Water, Air, Solid Samples | Accounts for matrix effects and variations in injection volume. thermofisher.comshimadzu.com |

Method Development for Contaminant Monitoring and Source Apportionment

In developing new analytical methods for monitoring environmental contaminants, this compound plays a vital role in validation and quality control. epa.gov When establishing a method for a new set of VOCs or a challenging matrix, the recovery of the internal standard is a key performance indicator. Consistent recovery of this compound across different samples and batches demonstrates the ruggedness and reliability of the method.

Forensic Science Applications of this compound Analytical Standards

In forensic science, the unambiguous identification and accurate quantification of chemical substances are paramount. aafs.org this compound, as a deuterated analytical standard, provides the high level of certainty required in forensic investigations, particularly in toxicology and the analysis of trace evidence. aafs.orgenfsi.eu

Quantification of Trace Analytes in Forensic Samples

Forensic samples, such as blood, urine, or fire debris, are often complex matrices containing minute quantities of the substances of interest. uts.edu.auualberta.ca The use of a deuterated internal standard like this compound is critical for the accurate quantification of volatile analytes in these samples. For instance, in the analysis of fire debris for ignitable liquid residues, a known amount of the deuterated standard is added to the sample before headspace extraction and GC-MS analysis. ualberta.ca This standard helps to compensate for the variable and often inefficient extraction of volatile compounds from the debris matrix.

Similarly, in forensic toxicology, when analyzing biological samples for the presence of drugs or poisons, deuterated analogs of the target compounds are the preferred internal standards. aafs.org While this compound itself may not be a direct analog of a common drug, its properties make it a suitable internal standard for methods analyzing a range of volatile substances that could be present in a forensic case, such as solvents or other volatile intoxicants. The use of such standards is a cornerstone of best practices in forensic toxicology. aafs.org

Method Validation for Robust Forensic Measurements

The validation of analytical methods is a stringent requirement in forensic science to ensure that the results are reliable and defensible in court. enfsi.euaafs.org Method validation involves demonstrating several performance characteristics, including accuracy, precision, selectivity, and robustness. aafs.org this compound is used during the validation of methods for volatile analyte quantification.

By spiking known amounts of both the target analytes and the deuterated internal standard into blank matrices (e.g., clean blood, unburned carpet), forensic chemists can assess the method's performance. aafs.org The consistency of the ratio between the analyte and the internal standard across a range of concentrations is used to establish the method's linearity and accuracy. jeol.com The stability of the internal standard's response under different analytical conditions demonstrates the method's robustness. epa.gov Adherence to these validation principles, supported by the use of high-purity deuterated standards, ensures that forensic laboratories produce measurements of the highest quality and integrity. enfsi.eu

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-methyl-1-heptanol |

Challenges, Limitations, and Future Research Directions

Overcoming Analytical Challenges in Deuterated Compound Analysis

The analysis of deuterated compounds like 6-Methylheptanol-d7, while powerful, is not without its difficulties. A primary challenge lies in the synthesis and purification process. Achieving uniform deuterium (B1214612) labeling and high isotopic purity requires complex, multi-step synthetic protocols and specialized, often costly, starting materials such as deuterium oxide (D₂O). resolvemass.ca These intricate synthesis methods can be a significant hurdle for research initiatives with limited resources. resolvemass.ca

Once synthesized, the accurate characterization and quantification of this compound present another set of analytical challenges. While techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental, they have inherent limitations. brightspec.comthalesnano.com For instance, standard MS may struggle to differentiate between deuterated isotopomers that have identical masses. brightspec.com Furthermore, the presence of deuterium can slightly alter the chemical and physical properties of the molecule compared to its non-deuterated analog, a phenomenon known as the Isotope Effect. This can affect reaction rates, retention times in chromatography, and fragmentation patterns in mass spectrometry, requiring careful method validation.

Another significant challenge is the analysis of isotopic impurities. musechem.com Ensuring the deuterated standard is free from its non-deuterated counterpart is critical for its function as a reliable internal standard. The development of deuterated drugs, for example, requires rigorous analysis to demonstrate clear advantages over existing non-deuterated compounds to regulatory agencies. musechem.com

| Analytical Technique | Primary Use for this compound | Associated Challenges | Potential Solutions |

|---|---|---|---|

| Mass Spectrometry (MS) | Quantification, Isotopic Abundance Measurement. thalesnano.comansto.gov.au | Difficulty distinguishing isotopomers of identical mass; Isotope effects on fragmentation. brightspec.com | High-resolution MS; Tandem MS (MS/MS) for specific fragment analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Verification, Site-Specific Deuteration Confirmation. thalesnano.comansto.gov.au | Requires larger sample quantities; Complex data analysis; Low sensitivity for low deuteration levels. brightspec.comsigmaaldrich.com | High-field NMR; Deuterium NMR (²H-NMR) for direct detection; Cryoprobes to enhance sensitivity. |

| Gas Chromatography (GC) / Liquid Chromatography (LC) | Separation from matrix components and impurities. pharmaffiliates.com | Isotope effects can cause slight shifts in retention time compared to the non-deuterated analog. | Careful method development and validation using the deuterated standard itself. |

Advancements in Automation and High-Throughput Methodologies for this compound Quantification

The increasing demand for deuterated compounds in fields like pharmaceutical research and metabolomics has spurred the development of automated and high-throughput analytical methods. wiseguyreports.com For a compound like this compound, which may be used as an internal standard in large-scale studies, manual data analysis is a significant bottleneck. nih.gov

Recent advancements focus on automating the entire analytical workflow, from sample preparation to data analysis. In the context of mass spectrometry, workflows for Hydrogen-Deuterium Exchange (HDX-MS) are being adapted for broader use. nih.govresearchgate.net These methods utilize data-independent acquisition (DIA), which allows for the comprehensive collection of fragment ion data. researchgate.net By mining this rich dataset, software can automatically confirm the peptide or molecule's identity and authenticate its deuteration level, eliminating the need for manual curation. nih.gov Such an approach, applied to the quantification of this compound, would drastically increase throughput and data reliability.

Similarly, NMR spectroscopy can be integrated into automated protocols. sigmaaldrich.com Modern NMR systems with sample changers can run experiments automatically, and with the right configurations, can switch between different nuclei like ¹H, ¹³C, and ²H without manual probe tuning. sigmaaldrich.com This allows for high-throughput screening where this compound could be used to quantify a target analyte across numerous samples with minimal user intervention. These automated systems are crucial for applications in drug discovery and large-scale metabolic studies where hundreds or thousands of samples need to be analyzed efficiently. biorxiv.org

Expanding the Scope of Isotopic Labeling Strategies Beyond Deuterium for 6-Methylheptanol Derivatives

While deuterium labeling is a cornerstone of isotopic analysis, other isotopes offer complementary information. Expanding labeling strategies for 6-methylheptanol derivatives beyond deuterium can open new avenues for research. musechem.com Stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), or radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H), are used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify compounds in complex biological systems. musechem.comchemicalsknowledgehub.comwikipedia.org

For instance, synthesizing a 6-methylheptanol derivative labeled with ¹³C in the carbon backbone would create a standard that is less susceptible to loss of the label through metabolic processes, a potential issue with deuterium on exchangeable sites. chemicalsknowledgehub.com This ¹³C-labeled version could be used in metabolic flux analysis to trace the path of the carbon skeleton through various biochemical pathways. wikipedia.org

The choice of isotope is dictated by the research question and the analytical method employed. wikipedia.org Radioactive isotopes like ¹⁴C offer extremely high sensitivity, detectable via techniques like accelerator mass spectrometry or HPLC with radioactivity detection, making them ideal for tracking trace amounts of a compound or its metabolites. chemicalsknowledgehub.com The development of new synthetic methods, including biocatalytic approaches and novel transition-metal catalysts, is making it easier to incorporate a wider variety of isotopes into specific positions within a molecule like 6-methylheptanol. chemrxiv.orgresearchgate.netacs.org

| Isotope | Type | Half-life | Common Analytical Detection Method | Potential Application for 6-Methylheptanol Derivative |

|---|---|---|---|---|

| Deuterium (²H) | Stable | Stable | Mass Spectrometry, NMR Spectroscopy. wikipedia.org | Internal standard for quantification, studying kinetic isotope effects. thalesnano.com |

| Carbon-13 (¹³C) | Stable | Stable | Mass Spectrometry, NMR Spectroscopy. wikipedia.org | Metabolic flux analysis, stable backbone label for metabolite tracking. chemicalsknowledgehub.com |

| Tritium (³H) | Radioactive | 12.3 years. chemicalsknowledgehub.com | Scintillation Counting, Autoradiography. wikipedia.org | Early-stage drug discovery, ADME studies requiring high sensitivity. musechem.comnih.gov |

| Carbon-14 (¹⁴C) | Radioactive | 5,730 years. chemicalsknowledgehub.com | Scintillation Counting, Accelerator Mass Spectrometry. chemicalsknowledgehub.com | Long-term metabolic studies, environmental fate studies. wikipedia.org |

Emerging Research Frontiers for this compound in Specialized Academic Disciplines

The application of this compound is poised to expand into new and specialized areas of research. While its primary role is as an internal standard for mass spectrometry, its utility can be leveraged in several emerging fields.

Environmental Science and Exposure Monitoring: Volatile organic compounds (VOCs) are a major focus in environmental research due to their role in atmospheric chemistry and as pollutants. noaa.gov The parent compound, 6-methylheptanol, has been identified in studies of VOCs. environmentandecology.com As analytical methods become more sensitive, this compound could serve as a robust internal standard for the precise quantification of its non-deuterated analog and similar branched-chain alcohols in air, water, and soil samples, helping to trace sources of industrial or biogenic emissions. noaa.gov

Food Science and Flavor Chemistry: The aroma profiles of foods are composed of a complex mixture of volatile compounds. researchgate.net Research into the composition of high-value products like truffles has identified a wide range of VOCs. researchgate.net this compound could be employed in "volatilomics" or metabolomics studies to accurately quantify key flavor and aroma compounds in food products, monitor changes during processing or storage, and authenticate product origin or quality.

Microbial Engineering and Biofuel Research: Engineered microorganisms are being developed to produce a variety of small molecules, including alcohols, for use as biofuels or chemical feedstocks. biorxiv.org The analytical pipelines for these high-throughput screening efforts require precise quantification of production titers. biorxiv.org this compound could be an ideal internal standard for quantifying structurally similar branched-chain alcohols produced by engineered yeast or bacteria, aiding in the optimization of metabolic pathways and fermentation conditions.

Chemical Ecology: Organisms use volatile chemical cues for communication and defense. nih.gov For example, certain insects are attracted to or repelled by specific alcohols emitted by plants or animals. nih.govnih.gov In studies aiming to identify these semiochemicals, this compound could be used to quantify the release of its natural counterpart from an organism, helping to decipher the complex chemical language that governs ecological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.